

Application Notes and Protocols: Simmons-Smith Cyclopropanation for Functionalized Alkenes

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Compound of Interest

Compound Name:	1-(4-Bromo-2-fluorophenyl)cyclopropane-1-carbonitrile
Cat. No.:	B1373887

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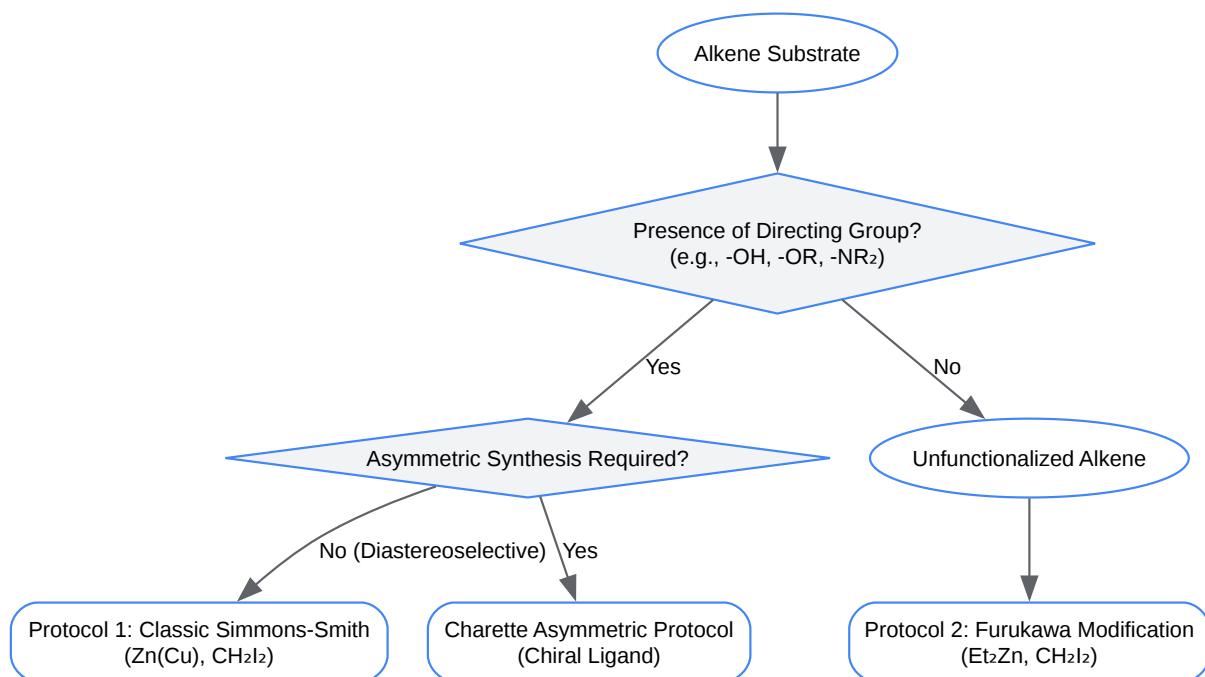
Abstract

The Simmons-Smith reaction is a cornerstone of organic synthesis, renowned for its reliable and stereospecific method of forming cyclopropane rings from alkenes. First reported by Howard E. Simmons and Ronald D. Smith in 1958, this reaction utilizes an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, to deliver a methylene group to a double bond.^{[1][2]} The reaction's significance lies in its predictability, high yields, and tolerance of a wide range of functional groups, making it an invaluable tool in the synthesis of complex molecules, including natural products and pharmaceuticals.^{[1][3][4][5][6][7]} The cyclopropane motif is a key structural feature in numerous biologically active compounds, imparting unique conformational constraints and metabolic stability.^{[3][4][5]} This document provides detailed application notes and experimental protocols for the Simmons-Smith reaction and its key modifications, tailored for researchers, scientists, and drug development professionals.

Mechanistic Insights: The "Butterfly" Transition State and Stereochemical Control

The Simmons-Smith reaction proceeds through a concerted mechanism, where the methylene group is transferred from the organozinc reagent to the alkene in a single step.^{[1][8][9][10]} This concerted pathway accounts for the reaction's high stereospecificity, wherein the stereochemistry of the starting alkene is retained in the cyclopropane product.^{[1][8][9]} For instance, a cis-alkene will yield a cis-substituted cyclopropane, while a trans-alkene will produce a trans-substituted cyclopropane.^{[1][11]}

The key reactive intermediate is an organozinc carbenoid, often represented as iodomethylzinc iodide (ICH_2ZnI).^{[1][11][12]} The reaction is believed to proceed through a "butterfly-like" three-centered transition state.^{[1][3][9]}



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